2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol
Overview
Description
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol is an organic compound that features a trifluoromethyl group, a pyridine ring, and an amino alcohol moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets, influencing their function and leading to the desired effects .
Mode of Action
The trifluoromethyl group and the pyridine moiety in the compound are known to contribute to its unique physicochemical properties, which may influence its interaction with biological targets .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines and their derivatives have been found to impact a variety of biochemical pathways in the context of crop protection and pharmaceutical applications .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol typically involves multiple steps:
Formation of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This intermediate can be synthesized by reacting 3-chloro-5-(trifluoromethyl)pyridine with ammonia.
Coupling Reaction: The intermediate is then coupled with 2-methyl-1-propanol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring and trifluoromethyl group but lacks the amino alcohol moiety.
2-Chloro-5-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of the amino alcohol.
Uniqueness
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol is unique due to the presence of both the trifluoromethyl group and the amino alcohol moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O/c1-9(2,5-17)16-8-7(11)3-6(4-15-8)10(12,13)14/h3-4,17H,5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKASMIWYNZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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